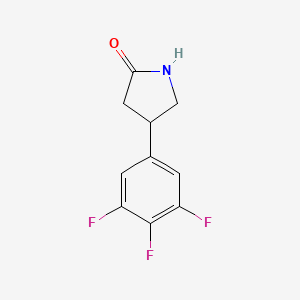
3-Bromo-2-methylbenzamide
概要
説明
科学的研究の応用
Synthesis of Benzimidazole Derivatives
3-Bromo-2-methylbenzamide: is utilized in the synthesis of benzimidazole derivatives , which are compounds with a wide range of therapeutic applications . These derivatives are studied for their potential as anticancer agents due to their structural analogy with nucleotides found in the human body. The modification of functional groups on the benzimidazole core structure can significantly enhance its bioactivity, leading to the development of new drugs for cancer treatment .
Anticancer Activity
The compound serves as a precursor in the creation of molecules with anticancer properties. Research has shown that substituents on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, can influence anticancer activity. Electron-donating groups on the structure have been associated with increased anticancer effects, while electron-withdrawing groups tend to decrease this activity .
Antibacterial and Antioxidant Properties
Studies have indicated that benzamide compounds, including those derived from 3-Bromo-2-methylbenzamide , exhibit antibacterial and antioxidant properties. This makes them valuable in the development of new antibacterial agents and antioxidants for various applications in scientific research and medicine .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 3-Bromo-2-methylbenzamide is crucial for the preparation of various organic compounds. Its role in facilitating the synthesis of complex molecules is essential in pharmaceuticals, agrochemicals, and material sciences .
Material Science Applications
The compound’s reactivity and structural features make it suitable for creating materials with specific properties. It can be used to develop new polymers, coatings, and other materials that require precise molecular design and functionality .
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-methylbenzamide can be used as a standard or reference compound. Its well-defined structure and properties allow for its use in calibrating instruments, validating methods, and conducting comparative studies .
Safety and Hazards
作用機序
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes . The specific targets of 3-Bromo-2-methylbenzamide would depend on its chemical structure and the biological system in which it is introduced.
Mode of Action
Brominated compounds often act through mechanisms such as free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It is known that many small molecules can influence metabolic pathways . The exact pathways affected would depend on the specific targets of 3-Bromo-2-methylbenzamide and how its interaction with these targets alters their function.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The interaction of brominated compounds with biological targets can lead to various effects, depending on the specific targets and the nature of the interaction .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methylbenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
特性
IUPAC Name |
3-bromo-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZVXZARJCFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)
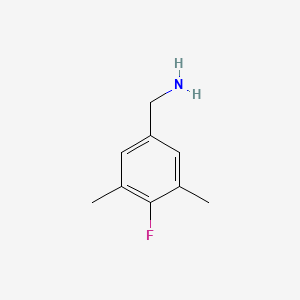
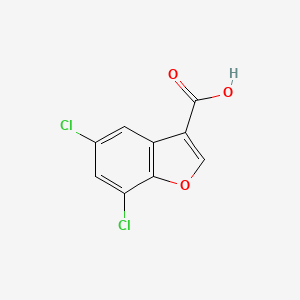
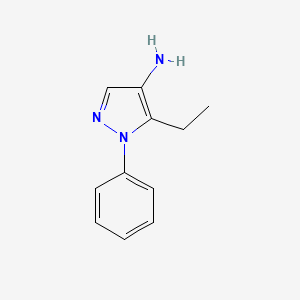

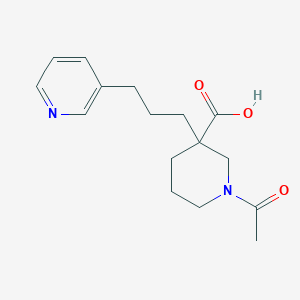
![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)
![tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B1444241.png)

![1-(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)ethanone](/img/structure/B1444244.png)

